2-((1-(2-chlorobenzyl)-1H-imidazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide
Description
2-({1-[(2-CHLOROPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE is a complex organic compound that features both imidazole and acetamide functional groups
Properties
Molecular Formula |
C19H17ClFN3OS |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C19H17ClFN3OS/c20-17-4-2-1-3-15(17)12-24-10-9-22-19(24)26-13-18(25)23-11-14-5-7-16(21)8-6-14/h1-10H,11-13H2,(H,23,25) |
InChI Key |
WANNYQCIUPWAJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2SCC(=O)NCC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-CHLOROPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, which is then reacted with a chlorophenylmethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems for efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the acetamide group, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds .
Scientific Research Applications
2-({1-[(2-CHLOROPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-({1-[(2-CHLOROPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (RS)-Methyl (2-chlorophenyl)-4,5-dihydrothieno [2,3-c]pyridine-6 (7H)-acetate hydrochloride
- 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol
- 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b][1,3,4] thiadiazole
Uniqueness
What sets 2-({1-[(2-CHLOROPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorophenyl and fluorophenyl groups enhances its potential interactions with biological targets, making it a compound of significant interest in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
